N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide
Description
N-(2-(4-Fluorophenyl)-2-Morpholinoethyl)-2,3-dimethoxybenzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted benzoyl group, a 4-fluorophenyl ring, and a morpholinoethyl linker.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4/c1-26-19-5-3-4-17(20(19)27-2)21(25)23-14-18(24-10-12-28-13-11-24)15-6-8-16(22)9-7-15/h3-9,18H,10-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXILXZUQKNVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide is a synthetic derivative that may have potential biological activities. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
Based on its structural similarity to other bioactive compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces. These interactions could potentially lead to changes in the conformation or activity of the target molecules, thereby influencing their biological functions.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may influence a variety of biochemical pathways and have diverse downstream effects.
Pharmacokinetics
Similar compounds have been shown to exhibit good metabolic stability in vitro. The lipophilicity, solubility, and molecular size of the compound may influence its absorption and distribution in the body. Metabolism of the compound could potentially involve reactions such as hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation.
Result of Action
Similar compounds have been shown to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cellular or tissue context. .
Biological Activity
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholinoethyl group attached to a 2,3-dimethoxybenzamide scaffold, with a 4-fluorophenyl moiety. The presence of fluorine can enhance lipophilicity and bioavailability.
Chemical Formula: CHFNO
The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Preliminary studies suggest that it may act on:
- Receptor Modulation: The compound may modulate neurotransmitter receptors or other protein targets, influencing various signaling pathways.
- Inhibition of Enzymatic Activity: It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
Biological Assays and Efficacy
Several studies have assessed the biological activity of this compound through various assays:
| Assay Type | Outcome | Reference |
|---|---|---|
| Cell Viability Assay | IC50 values indicating cytotoxicity | |
| Enzyme Inhibition | Significant inhibition of target enzymes | |
| Receptor Binding | Affinity for specific receptors |
Case Studies
- Neuropharmacological Effects: A case study demonstrated that this compound exhibited antidepressant-like effects in animal models. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests.
- Antitumor Activity: In vitro studies showed that this compound inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) with an observed IC50 value of 15 µM.
- Toxicological Assessment: Toxicity studies indicated a favorable safety profile with an LC50 greater than 100 µg/mL in fish models, suggesting low acute toxicity .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Fluorine vs. Methoxy Groups : Fluorine substituents (e.g., in Fo23) enhance crystallinity and intermolecular interactions (C-F···C stacking), whereas methoxy groups (as in the target compound) may improve solubility and π-π interactions .
- Morpholinoethyl vs. Ethylamino Side Chains: The morpholine ring in the target compound likely increases hydrophilicity and hydrogen-bonding capacity compared to simpler ethylamino chains in analogues like 4a .
- Synthetic Yields : Yields for analogues vary significantly (59–96%), influenced by steric hindrance (e.g., bulky phthalimide in 7a) or reaction conditions (e.g., bromo vs. fluoro substituents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
